2-Bromo-5-iodothiazole
Overview
Description
2-Bromo-5-iodothiazole is a useful research compound. Its molecular formula is C3HBrINS and its molecular weight is 289.92 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cancer Research : Bromothiazole derivatives, including those related to 2-Bromo-5-iodothiazole, have been studied for their potential in inhibiting cancer cell growth. For example, new bromothiazole derivatives with amino acids have shown promise in inhibiting colon cancer cell growth and apoptosis (Vale et al., 2017). Similarly, 2-(4-aminophenyl)benzothiazoles have demonstrated potent inhibitory activity against breast cancer cell lines (Shi et al., 1996).
Antibiotic Development : Research has also focused on the development of new antibiotics using derivatives of this compound. For instance, new 6-bromo-imidazo[4,5-b]pyridine derivatives have been identified as potent tyrosyl-tRNA synthetase inhibitors, a potential target for antibiotic therapy (Jabri et al., 2023).
DNA Replication Detection : Monoclonal antibodies specific for 5-bromodeoxyuridine, a related compound, can rapidly detect low levels of DNA replication in cultured cells, providing a new tool for detecting DNA replication in vitro (Gratzner, 1982).
Herbicide Resistance : In agricultural sciences, transgenic plants expressing a bacterial detoxification gene have achieved herbicide resistance to bromoxynil, a related chemical, showing the potential of bromothiazole derivatives in developing herbicide-resistant crops (Stalker et al., 1988).
Safety and Hazards
2-Bromo-5-iodothiazole is classified as a hazardous compound. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . Safety precautions include wearing protective gloves, clothing, and eye/face protection. In case of contact with eyes or skin, rinse cautiously with water .
Properties
IUPAC Name |
2-bromo-5-iodo-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrINS/c4-3-6-1-2(5)7-3/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJCQTBRSKINNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrINS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546084 | |
Record name | 2-Bromo-5-iodo-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50546084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108306-63-4 | |
Record name | 2-Bromo-5-iodo-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50546084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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